molecular formula C19H21BrO3 B5018966 1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene

1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B5018966
M. Wt: 377.3 g/mol
InChI Key: ZSOWKKWAFGKHAL-UHFFFAOYSA-N
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Description

1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound with a complex structure, characterized by the presence of bromine, methoxy, and prop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Bromophenoxy Intermediate: This involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the bromophenoxy group.

    Linking the Propoxy Chain: The bromophenoxy intermediate is then reacted with a propoxy compound under suitable conditions to form the propoxy linkage.

    Introduction of the Methoxy and Prop-2-enyl Groups:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed:

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The methoxy and prop-2-enyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

  • 1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-methylbenzene
  • 1-[3-(4-Bromophenoxy)propoxy]-2-methoxy-4-methylbenzene

Comparison: 1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to the specific positioning of the bromine, methoxy, and prop-2-enyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO3/c1-3-7-15-10-11-18(19(14-15)21-2)23-13-6-12-22-17-9-5-4-8-16(17)20/h3-5,8-11,14H,1,6-7,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOWKKWAFGKHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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